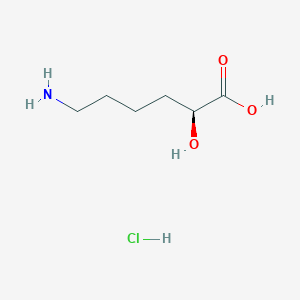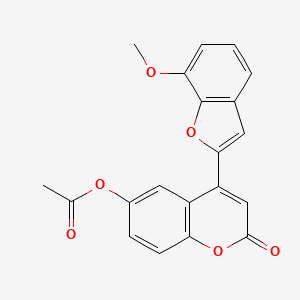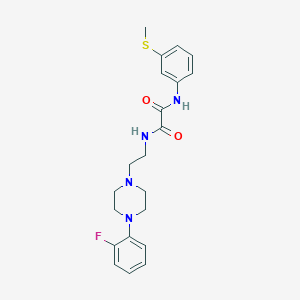
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Fe-catalyzed Synthesis : Research demonstrates the industrial production and synthesis of drugs like flunarizine, which shares structural similarities with the compound of interest. These synthesis methods involve regioselective metal-catalyzed amination and Wittig reactions, highlighting the compound's versatile chemical synthesis capabilities (Shakhmaev, Sunagatullina, & Zorin, 2016).
PET Tracers for Serotonin Receptors : Analog compounds have been developed for PET imaging, specifically targeting serotonin 5-HT1A receptors. These studies demonstrate the utility of fluorinated derivatives in neuroimaging, indicating potential research applications in studying neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity : Some derivatives exhibit potent antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents. This includes activity against gram-negative bacteria and fungi, indicating a broad spectrum of possible applications (Mishra & Chundawat, 2019).
Herbicidal and Plant Growth Regulation : Compounds with piperazine rings have been evaluated for their potential as herbicides and plant growth regulators, illustrating the diverse applications of these chemical structures in agriculture (Stoilkova, Yonova, & Ananieva, 2014).
Biological Activities
Motilin Receptor Agonist for Gastrointestinal Disorders : N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine has been identified as a novel motilin receptor agonist with potential applications in treating gastrointestinal disorders, demonstrating the therapeutic potential of such compounds (Westaway et al., 2009).
Antitumor Activity : Certain derivatives have shown promising antitumor activities, indicating the potential for developing new anticancer agents. This includes the synthesis and evaluation of Schiff bases with significant inhibitory activity against tumor cells (Ding et al., 2016).
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in changes in the transport of nucleosides across the cell membrane, affecting various cellular processes.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . The downstream effects of these changes can impact various cellular processes, including cell proliferation and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibition of ENTs. This can result in altered nucleotide synthesis and adenosine regulation, potentially affecting cell proliferation and apoptosis .
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2S/c1-29-17-6-4-5-16(15-17)24-21(28)20(27)23-9-10-25-11-13-26(14-12-25)19-8-3-2-7-18(19)22/h2-8,15H,9-14H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYIXNXUSVSBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
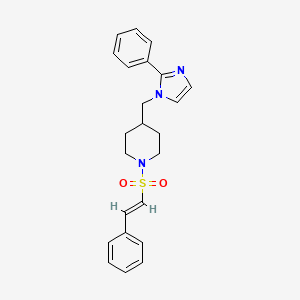
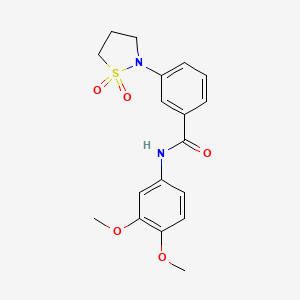
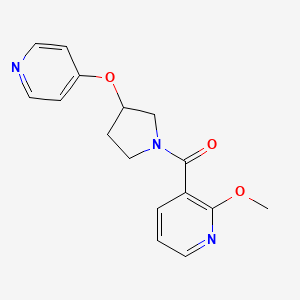
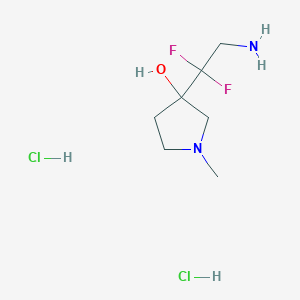

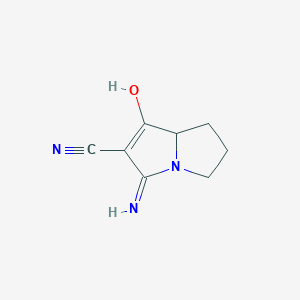

![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)
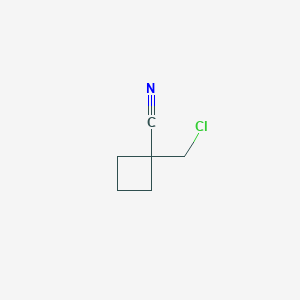

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2991527.png)
